molecular formula C22H16N2 B3820667 9-(2-methyl-1H-indol-3-yl)acridine

9-(2-methyl-1H-indol-3-yl)acridine

Cat. No.: B3820667
M. Wt: 308.4 g/mol
InChI Key: AYOPSHMBUPDBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-Methyl-1H-indol-3-yl)acridine is a synthetic heteroaromatic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a acridine scaffold fused with a 2-methylindole moiety, a structural motif known to contribute to diverse biological activities. The compound has a molecular formula of C 22 H 16 N 2 and a molecular weight of 308.38 g/mol . Acridine-indole hybrids are a fertile area of investigation due to their potential to interact with multiple biological targets. Structurally related acridine derivatives have been studied for their antibacterial, anti-tumor, and anti-malaria activities . Furthermore, certain oxoacridinyl acetic acid derivatives have been reported to act as stimulator of interferon genes (STING) agonists, playing a role in innate immunity and suggesting potential applications in immuno-oncology and the treatment of diseases involving gene expression dysregulation . Other research on 9-indolyl-acridinedione analogs has identified myorelaxant (muscle-relaxing) properties, with mechanistic docking studies indicating a potential interaction with potassium channels . Researchers can leverage this compound as a key intermediate or pharmacophore for developing novel therapeutic agents, particularly in oncology, immunology, and neuropharmacology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

9-(2-methyl-1H-indol-3-yl)acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2/c1-14-21(15-8-2-5-11-18(15)23-14)22-16-9-3-6-12-19(16)24-20-13-7-4-10-17(20)22/h2-13,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOPSHMBUPDBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=C4C=CC=CC4=NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

9-(2-methyl-1H-indol-3-yl)acridine exhibits a range of biological activities that make it a candidate for further research:

  • Anticancer Properties : Preliminary studies indicate that this compound may possess cytotoxic effects against various cancer cell lines. The acridine moiety is known for its ability to intercalate DNA, which can disrupt cellular processes and lead to apoptosis in cancer cells .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression, such as topoisomerases. These enzymes are critical for DNA replication and transcription, and their inhibition can lead to increased DNA damage in cancer cells .

Case Studies

Several studies have documented the efficacy of acridine derivatives, including this compound:

  • Cytotoxicity Studies : In vitro evaluations have shown that derivatives exhibit significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity. For instance, compounds related to this structure have been reported to induce cell death in MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
  • Topoisomerase Inhibition : Research has highlighted the role of acridine derivatives in inhibiting topoisomerase II, with some compounds demonstrating IC50 values in the low micromolar range. This inhibition is crucial for their anticancer activity as it leads to DNA damage and subsequent cell death .

Comparison with Similar Compounds

Comparison with Similar Acridine Derivatives

DNA Binding and Anticancer Potential
  • 9-(2-Methyl-1H-indol-3-yl)acridine : Likely intercalates DNA via the acridine core, with the 2-methylindole moiety enhancing lipophilicity and cellular uptake. Demonstrated synergy with temozolomide in glioblastoma models.
  • Styrylacridines: Exhibit strong DNA binding via extended conjugation (e.g., 4-N,N-dimethylaminostyryl derivative, melting point 260°C). Lower yields may limit therapeutic application.
  • 9-Anilinoacridines: Dimethyl phosphoramidate derivatives show twice the dose potency of AMSA analogs against P388 leukemia but higher toxicity.
Selectivity and Toxicity
  • Phenylethenylacridines : Demonstrated fluorescence quenching upon DNA binding, indicating strong intercalation.

Physicochemical Properties

  • Solubility : Styrylacridines with polar substituents (e.g., 4-MeO) show higher aqueous solubility than the methylindole analog.

Q & A

Q. How are predictive toxicology models applied to assess acridine-indole derivative safety profiles?

  • Answer : In silico tools like Derek Nexus predict mutagenicity or hepatotoxicity based on structural alerts. Complementary in vitro assays (Ames test, cytochrome P450 inhibition) validate computational findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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